2,4,6-Trichlororesorcinol
Overview
Description
2,4,6-Trichlororesorcinol is a chlorinated derivative of resorcinol, a dihydroxybenzene. Its molecular formula is C6H3Cl3O2, and it is known for its applications in various fields due to its unique chemical properties .
Mechanism of Action
Target of Action
Resorcinol derivatives have been known to interact with various proteins within cells
Mode of Action
It is known that resorcinol derivatives can undergo various reactions, such as acylation . In the case of 2,4,6-Trichlororesorcinol, it is likely that similar reactions occur, leading to changes in the compound and its targets. The acylation reaction is suggested to occur through the para position of the aromatic ring .
Biochemical Pathways
A study on the degradation of 2,4,6-trichlorophenol, a similar compound, by ralstonia eutropha jmp134, suggests that 2,4,6-trichlorophenol is transformed to 2-chloromaleylacetate by enzymes . It is possible that this compound may affect similar pathways.
Pharmacokinetics
The compound’s molecular weight of 213446 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Resorcinol derivatives have been known to affect cell proliferation, migration, differentiation, and apoptosis . It is possible that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as buffers, could also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichlororesorcinol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their catalytic activity. Additionally, 2,4,6-trichlorobenzene-1,3-diol has been observed to bind with glutathione S-transferase, an enzyme involved in detoxification processes, thereby influencing the conjugation and elimination of toxic substances from the body .
Cellular Effects
The effects of 2,4,6-trichlorobenzene-1,3-diol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Furthermore, 2,4,6-trichlorobenzene-1,3-diol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,4,6-trichlorobenzene-1,3-diol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to structural and functional changes. The compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2,4,6-trichlorobenzene-1,3-diol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Preparation Methods
2,4,6-Trichlororesorcinol can be synthesized through the chlorination of resorcinol. The process involves the use of chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4,6-Trichlororesorcinol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated resorcinol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Trichlororesorcinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,4,6-Trichlororesorcinol can be compared with other chlorinated resorcinol derivatives, such as 2,4-dichlororesorcinol and 4,6-dichlororesorcinol. These compounds share similar chemical structures but differ in the number and positions of chlorine atoms. The unique properties of this compound, such as its higher degree of chlorination, contribute to its distinct reactivity and applications .
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOATJNESSAPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180978 | |
Record name | 2,4,6-Trichlororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-73-4 | |
Record name | 2,4,6-Trichlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26378-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlororesorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026378734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Trichlororesorcinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trichlororesorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichlororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,6-Trichlororesorcinol formed during pulp bleaching, and how does this relate to its structure?
A1: this compound has been identified as a product of the chlorination of eucalypt kraft pulp. [] This process, using chlorine (C) or chlorine dioxide (D) treatments, generates various chlorinated phenols, including this compound. Its formation suggests the presence of resorcinol structures within the lignin or extractives of eucalypt wood, which are subsequently chlorinated during the bleaching process.
Q2: What is notable about the reactivity of resorcinol and its chlorinated derivatives with monochloramine?
A2: Resorcinol and its chlorinated derivatives, including this compound, exhibit reactivity with monochloramine (NH2Cl). [] This reaction proceeds through a common pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, which undergoes ring-opening and further reactions with monochloramine and water. Interestingly, this reaction pathway generates relatively low amounts of chloroform compared to reactions with sodium hypochlorite (NaOCl).
Q3: What is unique about the solid-state structure of this compound?
A3: this compound exists as a monohydrate in its solid form, even after sublimation. [] This persistent hydration suggests strong interactions between the water molecule and the trichlororesorcinol structure, likely through hydrogen bonding with the hydroxyl and/or chlorine substituents.
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